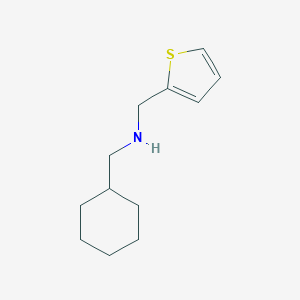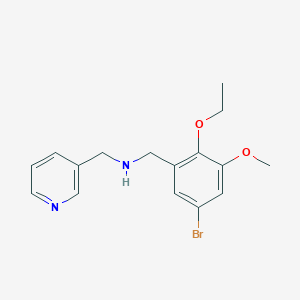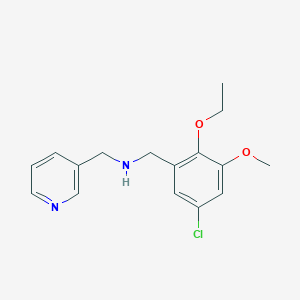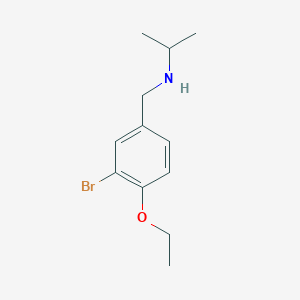
N-(3-chloro-4-methoxybenzyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxybenzyl)cyclopentanamine, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are molecules that can block the activity of certain enzymes involved in cell signaling pathways. In
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxybenzyl)cyclopentanamine involves the inhibition of certain tyrosine kinases, including Janus kinase 2 (JAK2) and epidermal growth factor receptor (EGFR). These enzymes are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, this compound can prevent the proliferation of cancer cells and reduce inflammation in certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it can inhibit cell proliferation and induce apoptosis, or programmed cell death. In inflammatory diseases, it can reduce inflammation by inhibiting the production of cytokines and chemokines, which are molecules involved in the immune response. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxybenzyl)cyclopentanamine has several advantages for lab experiments. It is a highly specific inhibitor of certain tyrosine kinases, which can make it useful for studying the role of these enzymes in cell signaling pathways. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be difficult to synthesize and purify, and its effects can be influenced by other factors in the cell signaling pathway.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methoxybenzyl)cyclopentanamine. One area of research is the development of more potent and selective inhibitors of tyrosine kinases. This could lead to the development of more effective treatments for cancer and other diseases. Additionally, research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, research could explore the use of this compound in other areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are molecules that can block the activity of certain enzymes involved in cell signaling pathways. Its mechanism of action involves the inhibition of certain tyrosine kinases, which can prevent the proliferation of cancer cells and reduce inflammation in certain diseases. Although there are limitations to its use in lab experiments, this compound has several advantages and is a promising area of research for the development of new therapies.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxybenzyl)cyclopentanamine involves the reaction of 3-chloro-4-methoxybenzyl chloride with cyclopentylamine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
Scientific Research Applications
N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in cell signaling pathways. This inhibition can prevent the proliferation of cancer cells and has been studied as a potential treatment for various types of cancer, including breast cancer, leukemia, and melanoma. Additionally, this compound has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and asthma.
properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H18ClNO/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 |
InChI Key |
DSYBEDHROJWVBH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B271627.png)
![1-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}propan-2-ol](/img/structure/B271628.png)
![1-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-propanol](/img/structure/B271630.png)

![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-1-butanol](/img/structure/B271634.png)


![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]ethanol](/img/structure/B271640.png)
![2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B271642.png)

![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271645.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271646.png)
![N-isopropyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B271648.png)
![2-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271650.png)